7-(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine derivatives . The isoindole-1,3-dione moiety can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the phenyl group or the isoindole-1,3-dione moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the isoindole-1,3-dione moiety can interact with proteins and enzymes, affecting their function and activity . These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities with 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione.
Isoindole derivatives: Compounds containing the isoindole-1,3-dione moiety, such as phthalimide, are structurally related.
Uniqueness
The uniqueness of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione lies in its combination of the pyrrolidine ring, phenyl group, and isoindole-1,3-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
848154-39-2 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15N3O3/c1-15(17)7-5-14(6-8-15)10-4-2-3-9-11(10)18-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16) |
InChI Key |
FDNXYWVJFKZRSC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC3=C2OC(=O)N3)[O-] |
Origin of Product |
United States |
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